molecular formula C9H8O4 B3131456 2-(Benzyloxy)-2-oxoacetic acid CAS No. 35448-14-7

2-(Benzyloxy)-2-oxoacetic acid

Cat. No.: B3131456
CAS No.: 35448-14-7
M. Wt: 180.16 g/mol
InChI Key: VYLDBYOSHBXGNF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-oxoacetic acid is an organic compound characterized by the presence of a benzyloxy group attached to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-2-oxoacetic acid typically involves the reaction of benzyl alcohol with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the benzyloxy group. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{HOCH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{COOH} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the oxo group can yield the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

2-(Benzyloxy)-2-oxoacetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-oxoacetic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the oxoacetic acid moiety can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate enzyme activity or influence metabolic processes.

Comparison with Similar Compounds

    Benzyloxyacetic acid: Similar structure but lacks the oxo group.

    Phenoxyacetic acid: Contains a phenoxy group instead of a benzyloxy group.

    Mandelic acid: Contains a hydroxyl group instead of a benzyloxy group.

Uniqueness: 2-(Benzyloxy)-2-oxoacetic acid is unique due to the presence of both a benzyloxy group and an oxoacetic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

2-oxo-2-phenylmethoxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLDBYOSHBXGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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